5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
Overview
Description
The compound “5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole” is a pyrazole derivative with a boronate ester group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The boronate ester group contains a boron atom, which forms a cyclic structure with two oxygen atoms and a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a boronate ester group, which is a boron atom bonded to two oxygen atoms in a ring structure .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. The boronate ester group might participate in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Synthesis and Characterization
- A new series of 3,5-dimethyl-1H-pyrazole derivatives have been synthesized and characterized, showcasing the versatility of pyrazole compounds in chemical synthesis (Al-Smaisim, 2012).
- Studies have synthesized and characterized organotellurium halides based on Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride, revealing insights into their structural aspects and thermal stability (Bhasin et al., 2018).
Biological and Antimicrobial Activities
- Pyrazole derivatives have been recognized for their extensive biological activities, including antibacterial and antifungal properties. Studies evaluating new pyrazolines have shown these compounds to be effective against various organisms (Govindaraju et al., 2012).
- Novel pyrazole derivatives have been synthesized and exhibited significant antimicrobial and anticancer activities, underscoring the potential of pyrazole compounds in pharmaceutical applications (Hafez et al., 2016).
Detection and Sensing Applications
- The synthesized carbazole containing pyrazoline-benzothiazole derivatives have shown potential as fluorescent chemosensors for the detection of metal ions, demonstrating the application of pyrazole compounds in chemical sensing (Asiri et al., 2019).
Material Science and Chemistry
- The synthesis of palladium(II) complexes with new hybrid pyrazole ligands has been accomplished, offering insights into the structural dynamics and stability of these complexes in solution, with potential implications in material science and catalysis (Guerrero et al., 2008).
- Density Functional Theory (DFT) studies have been conducted on bipyrazolic-type organic compounds to understand their inhibition efficiencies and reactive sites, highlighting the role of pyrazole derivatives in corrosion inhibition (Wang et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-4-13-9(5-6-12-13)11-14-7-10(2,3)8-15-11/h5-6H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFKXPFCLUAKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=NN2CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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